molecular formula C18H11ClN4O3S B10912069 4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl thiocyanate

4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl thiocyanate

Cat. No.: B10912069
M. Wt: 398.8 g/mol
InChI Key: RVUDWEXXJHJPHY-UHFFFAOYSA-N
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Description

4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl thiocyanate is a complex organic compound featuring a thiocyanate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl thiocyanate typically involves multiple steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thiocyanation: The final step involves the introduction of the thiocyanate group. This can be achieved by reacting the chlorinated intermediate with potassium thiocyanate in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution might involve reagents like sodium methoxide.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structural features suggest potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl thiocyanate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiocyanate group could play a role in binding to metal ions or interacting with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiocyanate: A simpler analog with a single phenyl ring attached to a thiocyanate group.

    Isothiocyanates: Compounds where the thiocyanate group is replaced with an isothiocyanate group, exhibiting different reactivity and biological activity.

    Chlorophenyl derivatives: Compounds with similar chlorinated phenyl rings but different functional groups.

Uniqueness

The uniqueness of 4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl thiocyanate lies in its combination of a pyrimidine core with a thiocyanate group, offering a distinct set of chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C18H11ClN4O3S

Molecular Weight

398.8 g/mol

IUPAC Name

[4-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl] thiocyanate

InChI

InChI=1S/C18H11ClN4O3S/c19-11-2-1-3-13(8-11)23-17(25)15(16(24)22-18(23)26)9-21-12-4-6-14(7-5-12)27-10-20/h1-9,25H,(H,22,24,26)

InChI Key

RVUDWEXXJHJPHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)SC#N)O

Origin of Product

United States

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